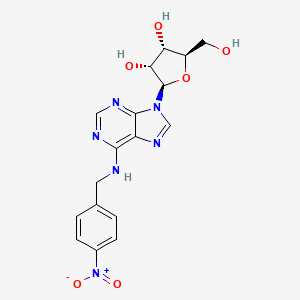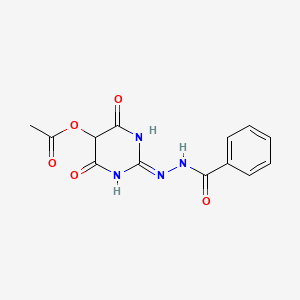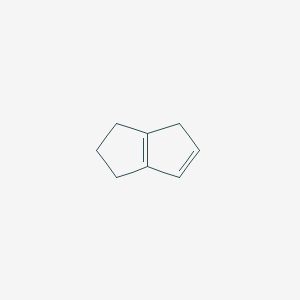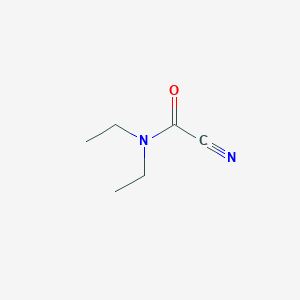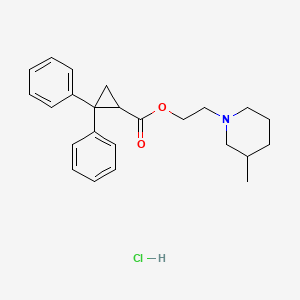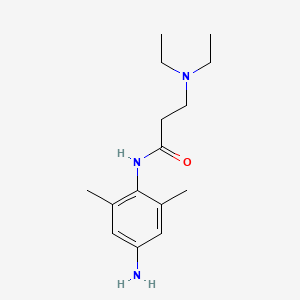
(4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate is an organic compound with a complex structure. This compound is part of the octahydronaphthalene family, characterized by its bicyclic structure. The presence of an acetate group and a ketone functional group makes it a versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate typically involves multiple steps. One common method starts with the hydrogenation of naphthalene derivatives to form the octahydronaphthalene core. This is followed by the introduction of the methyl group at the 8a position and the ketone group at the 3 position through selective oxidation reactions. The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes under high pressure and temperature to ensure complete hydrogenation of the naphthalene ring. The subsequent functionalization steps are carried out using robust catalysts and reagents to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the acetate group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
(4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate: Unique due to its specific stereochemistry and functional groups.
(4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl propionate: Similar structure but with a propionate group instead of an acetate group.
(4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl butyrate: Similar structure but with a butyrate group.
Propiedades
Número CAS |
36375-74-3 |
|---|---|
Fórmula molecular |
C13H20O3 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
[(4aS,8aS)-8a-methyl-6-oxo-2,3,4,5,7,8-hexahydro-1H-naphthalen-4a-yl] acetate |
InChI |
InChI=1S/C13H20O3/c1-10(14)16-13-7-4-3-6-12(13,2)8-5-11(15)9-13/h3-9H2,1-2H3/t12-,13-/m0/s1 |
Clave InChI |
HVJLIPDVHKBZLL-STQMWFEESA-N |
SMILES isomérico |
CC(=O)O[C@]12CCCC[C@]1(CCC(=O)C2)C |
SMILES canónico |
CC(=O)OC12CCCCC1(CCC(=O)C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


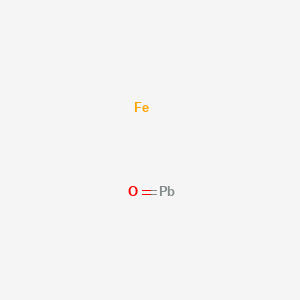
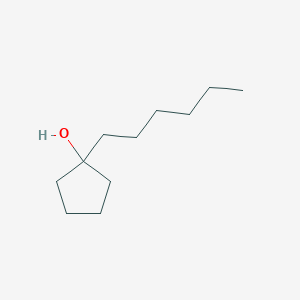
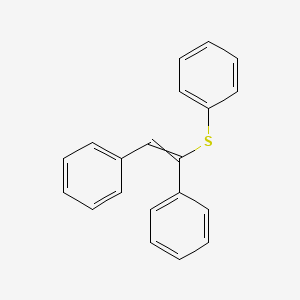

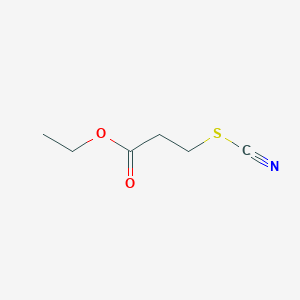
![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)
